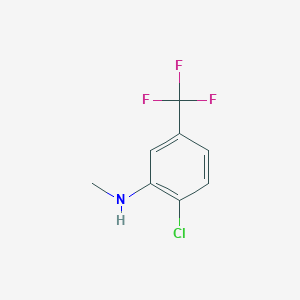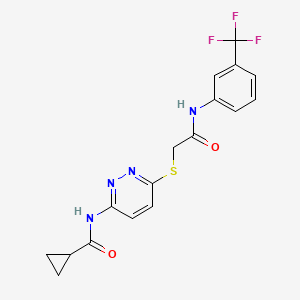![molecular formula C14H10ClF3N2O B2691630 (Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}(1-phenylethylidene)amine CAS No. 326808-43-9](/img/structure/B2691630.png)
(Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}(1-phenylethylidene)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(trifluoromethyl)pyridin-2-amine is an aminopyridine . It is used as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .
Physical and Chemical Properties This compound has a molecular formula of C6H4ClF3N2 and a molecular weight of 196.56 . It has a melting point of 86-90 °C and a boiling point of 205°C . The compound is slightly soluble in chloroform and methanol . It has a predicted pKa of 1.79±0.49 .
Scientific Research Applications
Fluorescent Zinc Sensors
Research has developed midrange affinity fluorescent Zn(II) sensors, such as ZP9 and ZP10, which are asymmetrically derivatized fluorescein-based dyes. These sensors contain an aniline-based ligand moiety functionalized with a pyridyl-amine-pyrrole group, offering sub-micromolar to low-micromolar affinity for Zn(II). They exhibit significant fluorescence enhancement upon Zn(II) binding, indicating potential for biological imaging applications (Nolan et al., 2006).
Intramolecular Charge-Transfer Enhancement
The incorporation of tris[4-(pyridin-4-yl)phenyl]amine (TPPA) molecules into layered materials, such as zirconium hydrogen phosphate, has been studied. This process leads to significant organization and protonation of TPPA, enhancing intramolecular charge transfer (ICT). These findings suggest potential applications in modifying optical properties through restricted geometry systems (Melánová et al., 2014).
Microporous Materials Synthesis
The synthesis of large-pore gallium oxyfluorophosphates utilizing a combination of two structure-directing amines, including pyridine, showcases a unique approach to creating materials with potential for catalysis and gas storage. This synthesis strategy highlights the versatility of pyridine derivatives in directing the structure of microporous materials (Weigel et al., 1997).
Metal Ion Sensing and Coordination
A study on the enhancement of two-photon excited fluorescence (TPEF) for zinc sensing demonstrates the potential of pyridine derivatives in creating "turn-on" sensors for metal ions. The research focuses on a branched chromophore with pyridine terminal groups, showing significant TPEF signal increase upon zinc coordination, indicating high selectivity and sensitivity for zinc detection (Bhaskar et al., 2007).
Safety And Hazards
The compound has been classified as an irritant . It has hazard statements H302 and H412, indicating that it is harmful if swallowed and harmful to aquatic life with long-lasting effects . Precautionary statements include P273, P301+P312+P330, which advise avoiding release to the environment, and if swallowed, call a poison center or doctor, and rinse mouth .
properties
IUPAC Name |
(Z)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-1-phenylethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O/c1-9(10-5-3-2-4-6-10)20-21-13-12(15)7-11(8-19-13)14(16,17)18/h2-8H,1H3/b20-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQSJWJZQZKKSY-UKWGHVSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC1=C(C=C(C=N1)C(F)(F)F)Cl)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}(1-phenylethylidene)amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

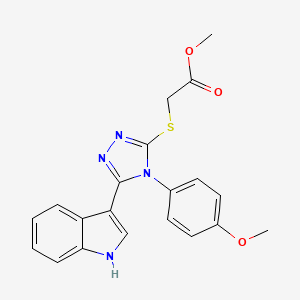

![3-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide](/img/structure/B2691552.png)
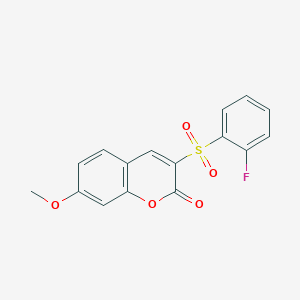
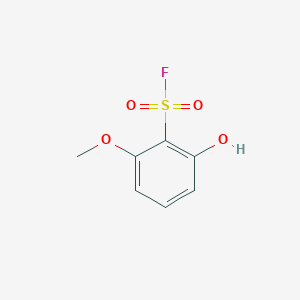
![2-(3-chlorophenylsulfonamido)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2691558.png)
![N-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2691559.png)
![8-Bromo-imidazo[1,2-A]pyridin-6-ylamine hydrochloride](/img/structure/B2691560.png)
![2-Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2691561.png)

![7-[(4-bromophenyl)methyl]-8-[(dibenzylamino)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2691565.png)
![Tert-butyl 6-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-5-oxo-1,4-diazepane-1-carboxylate](/img/structure/B2691567.png)
